molecular formula C13H16N2 B14155791 Leptocladine CAS No. 27297-47-8

Leptocladine

Cat. No.: B14155791
CAS No.: 27297-47-8
M. Wt: 200.28 g/mol
InChI Key: VENAANZHUCMOGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Leptocladine can be synthesized through several methods, including the reduction of harman derivatives. One common synthetic route involves the reduction of harman using sodium borohydride in methanol, followed by methylation with methyl iodide . The reaction conditions typically involve maintaining a temperature of around 0-5°C during the reduction step and room temperature for the methylation step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Leptocladine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction of this compound can yield tetrahydro derivatives.

    Substitution: N-methyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Alkyl halides and aryl halides are used for substitution reactions, typically in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydro derivatives.

    Substitution: Various N-alkyl or N-aryl derivatives depending on the substituent used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern and its ability to undergo a variety of chemical reactions, making it a versatile compound for synthetic and research applications. Its potential biological activities also set it apart from other similar compounds .

Properties

CAS No.

27297-47-8

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1,2-dimethyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C13H16N2/c1-9-13-11(7-8-15(9)2)10-5-3-4-6-12(10)14-13/h3-6,9,14H,7-8H2,1-2H3

InChI Key

VENAANZHUCMOGD-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C)C3=CC=CC=C3N2

Origin of Product

United States

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